6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride
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Description
6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N4O2 and its molecular weight is 297.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study focused on synthesizing and characterizing derivatives of 6-amino-1,3-dimethyluracil, a related compound, for potential antioxidant and antimicrobial applications. These derivatives were evaluated against various types of bacteria and fungi (Al-Adhami & Al-Majidi, 2021).
Green Synthesis Methods
- Another research involved the green synthesis of dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4-dione. This method avoids the need for chromatography and recrystallization, simplifying the purification process (Ahadi et al., 2014).
Chemical Properties and Reactions
- A study from 1988 explored the acylation reactions and properties of 1,3-dimethyl- and 1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione, compounds structurally related to 6-amino-1,3-dimethyluracil. The study provided insights into their sensitivity towards nucleophiles and the formation of carboxylic acid derivatives (Salih et al., 1988).
Applications in Drug Discovery and Antiviral Activity
- A research paper discussed the synthesis of novel pyrimidine-based bis-uracil derivatives from 6-amino-1,3-dimethylpyrimidine-2,4-dione, highlighting their potential applications in drug discovery, particularly for antimicrobial and photoluminescence properties. These compounds were also evaluated for their nonlinear optical properties, indicating their suitability for NLO device fabrications (Mohan et al., 2020).
Catalysis and Green Chemistry
- A study presented a method for synthesizing dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives using a green chemistry approach. This involved a recyclable catalyst in aqueous media, emphasizing the method's environmental benefits and ease of use (Verma & Jain, 2012).
Properties
IUPAC Name |
6-[(3S)-3-aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-12-8(14-4-3-7(11)6-14)5-9(15)13(2)10(12)16;;/h5,7H,3-4,6,11H2,1-2H3;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQCHXTYIQUOMK-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CC[C@@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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